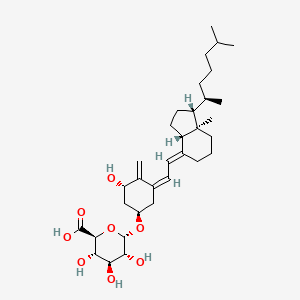

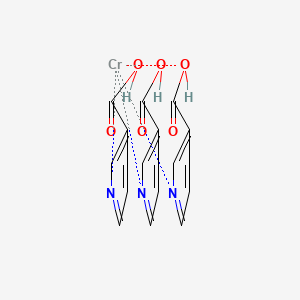

![molecular formula C22H17NO9S B1263332 14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate](/img/structure/B1263332.png)

14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid is a novel antifungal compound. It has shown potent and broad antifungal activity, particularly against multidrug-resistant (MDR) pathogens such as Candida albicans and Aspergillus fumigatus . This compound exploits the MDR phenotype in Candida albicans to promote its inhibitory effect, making it a promising candidate for overcoming multidrug resistance .

Preparation Methods

The synthetic routes and reaction conditions for Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid involve the following steps:

Synthesis of the Quinolizinium Core: The quinolizinium core is synthesized through a series of cyclization reactions involving appropriate precursors.

Methylation: The 8-methyl group is introduced through a methylation reaction using methylating agents under controlled conditions.

Formation of the Salt: The final compound is formed by reacting the quinolizinium core with acetic acid monoanhydride and sulfuric acid to form the salt.

Chemical Reactions Analysis

Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the quinolizinium core, potentially leading to the formation of reduced analogs.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid has several scientific research applications, including:

Chemistry: The compound is used as a model system for studying the reactivity and properties of quinolizinium derivatives.

Mechanism of Action

The mechanism of action of Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid involves its interaction with the MDR efflux pump in Candida albicans. The compound exploits the MDR phenotype to promote its inhibitory effect by facilitating its intracellular accumulation . This leads to the inhibition of fungal growth and the potentiation of its antifungal activity .

Comparison with Similar Compounds

Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid is unique in its ability to exploit the MDR phenotype in Candida albicans. Similar compounds include:

Bis[1,3]benzodioxolo[5,6-a5,6-g]quinolizinium, 8-ethyl-, salt with 2-sulfopropanoic acid: This compound has similar structural features but different substituents and counterions.

4H-Bis[1,3]benzodioxolo[5,6-a4’,5’-g]quinolizine, 6,7,12b,13-tetrahydro-13-methyl-: This compound has a similar quinolizinium core but different substituents and stereochemistry.

These similar compounds highlight the structural diversity and potential for modification within the quinolizinium family, but Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid stands out due to its unique mechanism of action and potent antifungal activity .

Properties

Molecular Formula |

C22H17NO9S |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate |

InChI |

InChI=1S/C20H14NO4.C2H4O5S/c1-11-14-7-19-18(23-10-24-19)6-13(14)4-16-15-8-20-17(22-9-25-20)5-12(15)2-3-21(11)16;3-2(4)1-8(5,6)7/h2-8H,9-10H2,1H3;1H2,(H,3,4)(H,5,6,7)/q+1;/p-1 |

InChI Key |

GEALXNFWFPGOKV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C2C=C3C(=CC2=CC4=[N+]1C=CC5=CC6=C(C=C54)OCO6)OCO3.C(C(=O)[O-])S(=O)(=O)O |

Synonyms |

NSC156627 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263251.png)

![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)

![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)

![Calixresorc[6]arene](/img/structure/B1263265.png)

![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)